5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one
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Overview
Description
5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an aminooctyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Attachment of the Aminooctyl Chain: The aminooctyl chain is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with an aminooctylamine under controlled conditions.
Methylation: The final step involves the methylation of the triazine ring to introduce the methyl group, typically using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2H-1,2,4-triazin-3-one: Lacks the aminooctyl chains, resulting in different chemical properties and applications.
5-amino-6-methyl-2H-1,2,4-triazin-3-one: Contains an amino group but lacks the extended aminooctyl chains.
8-aminooctylamine: A simpler compound with a single aminooctyl chain.
Uniqueness
5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one is unique due to its extended aminooctyl chains, which confer specific chemical and biological properties. This structural feature allows for enhanced interactions with biological targets and increased versatility in chemical reactions.
Properties
IUPAC Name |
5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N6O/c1-18-19(24-20(27)26-25-18)23-17-13-9-5-4-8-12-16-22-15-11-7-3-2-6-10-14-21/h22H,2-17,21H2,1H3,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTOLAGJEGWHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCCCCCCCNCCCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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